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Compound of Interest

Compound Name: 2-(4-Bromophenyl)benzothiazole

Cat. No.: B034361

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-
Bromophenyl)benzothiazole, a key intermediate in pharmaceutical and materials science
research. The document is intended for researchers, scientists, and professionals in drug
development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data.

Introduction

2-(4-Bromophenyl)benzothiazole is a heterocyclic compound of significant interest due to its
versatile applications in the synthesis of biologically active molecules and functional materials.
Accurate and detailed spectroscopic data is crucial for its identification, characterization, and
quality control in research and development. This guide presents a consolidated summary of its
IH NMR, 3C NMR, IR, and MS data, supported by detailed experimental protocols.

Spectroscopic Data

The spectroscopic data for 2-(4-Bromophenyl)benzothiazole has been compiled and
organized into the following tables for clarity and ease of comparison.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 'H NMR spectrum provides detailed information about the proton environments in the
molecule. The expected chemical shifts and coupling constants for 2-(4-
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Bromophenyl)benzothiazole are summarized below. The assignments are based on the
analysis of structurally similar compounds and predicted spectral data.

Proton Assignment Chemical Shift (9, Multiplicity Coupling Constant
Hpit) (3, Hz)
H-4' ~8.10 d 85
H-7 ~7.95 d 81
H-2", H-6" ~7.90 q 87
H-3", H-5" ~7.65 d g7
H-5 ~7.50 t 77
H-6' ~7.40 t 76

Note: The assignments for the benzothiazole protons (H-4', H-5', H-6', H-7") and the
bromophenyl protons (H-2", H-3", H-5", H-6") are based on typical aromatic coupling patterns
and substituent effects.

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 3C NMR spectrum reveals the number and types of carbon atoms in the molecule. The
spectral data for 2-(4-Bromophenyl)benzothiazole is presented below.[1]
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Carbon Assignment Chemical Shift (3, ppm)
C=N (C-2) ~167.9
C-S (C-7a) ~154.1
C-3a' ~135.2
c-2" ~132.6
c-3", C-5" ~132.2
c-a" ~128.8
C-4' ~126.6
C-6' ~126.5
C-5' ~125.3
C-Br (C-1") ~125.1
C-7 ~123.4
c-1' ~121.7

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The
characteristic vibrational frequencies for 2-(4-Bromophenyl)benzothiazole are listed below.

Wavenumber (cm~1) Vibrational Mode Intensity
~3060 C-H Aromatic Stretch Medium
~1600 C=N Stretch (Benzothiazole) Strong
~1580, 1470 C=C Aromatic Ring Stretch Medium-Strong
~1070 C-Br Stretch Strong
p-Substituted Benzene C-H
~830 Strong
Bend
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. The key mass spectral data for 2-(4-Bromophenyl)benzothiazole are
summarized below.[1]

m/z Assignment Relative Abundance
291/289 [M]* (Molecular lon) High

210 [M - Br]* Moderate

134 [C7HaNS]* High

108 [CeHaS]* Moderate

Note: The presence of bromine results in characteristic isotopic peaks (M and M+2) with
approximately equal intensity.

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented
above.

NMR Spectroscopy

A sample of 2-(4-Bromophenyl)benzothiazole (5-10 mg) is dissolved in approximately 0.7 mL
of a deuterated solvent, typically deuterated chloroform (CDCIs) or deuterated dimethyl
sulfoxide (DMSO-ds), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal
standard (0 ppm). Both *H and 3C NMR spectra are recorded on a 400 MHz or higher field
NMR spectrometer at room temperature. For *H NMR, 16 to 32 scans are typically acquired,
while for 133C NMR, several hundred to a few thousand scans may be necessary to achieve a
good signal-to-noise ratio.

IR Spectroscopy

The IR spectrum of solid 2-(4-Bromophenyl)benzothiazole can be obtained using the KBr
pellet method. A small amount of the finely ground sample (1-2 mg) is intimately mixed with
approximately 100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed
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into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a
Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm~1.

Mass Spectrometry

Mass spectral analysis is performed using an electron ionization (EI) mass spectrometer. A
small amount of the sample is introduced into the ion source, typically via a direct insertion
probe or after separation by gas chromatography (GC). The sample is ionized by a 70 eV
electron beam. The resulting ions are then accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion to

generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of an organic compound like 2-(4-
Bromophenyl)benzothiazole is depicted in the following diagram.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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